molecular formula C11H12N2 B1455827 7,8-Dimethylquinolin-5-amine CAS No. 104217-16-5

7,8-Dimethylquinolin-5-amine

Cat. No. B1455827
CAS RN: 104217-16-5
M. Wt: 172.23 g/mol
InChI Key: ZVVPYTVSHKUXNK-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-5-amine is a chemical compound with the molecular formula C11H12N2 . It contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethylquinolin-5-amine consists of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Physical And Chemical Properties Analysis

7,8-Dimethylquinolin-5-amine is a powder with a melting point of 140-141°C . Its molecular weight is 172.23 . The predicted boiling point is 345.6±37.0°C, and the predicted density is 1.136±0.06 g/cm3 . The predicted pKa is 6.13±0.43 .

Scientific Research Applications

Chemical Properties and Synthesis

“7,8-Dimethylquinolin-5-amine” is a chemical compound with the CAS Number: 104217-16-5 . It has a molecular weight of 172.23 and a melting point of 140-141°C . This compound is commonly used in synthetic organic chemistry .

Role in Drug Discovery

Quinoline, the core structure of “7,8-Dimethylquinolin-5-amine”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . This implies that “7,8-Dimethylquinolin-5-amine”, being a quinoline derivative, may also find use in various industrial applications.

Biological and Pharmaceutical Activities

Quinoline and its derivatives have been found to exhibit potential biological and pharmaceutical activities . Therefore, “7,8-Dimethylquinolin-5-amine” could be explored for similar activities.

Antimalarial Properties

Compounds containing a quinoline core, like “7,8-Dimethylquinolin-5-amine”, show a wide range of therapeutic properties including anti-malarial properties . Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

Antitumor Properties

Quinoline-based compounds have also been found to exhibit antitumor properties . This suggests that “7,8-Dimethylquinolin-5-amine” could potentially be used in cancer research and treatment.

Antimicrobial Properties

In addition to their antimalarial and antitumor properties, quinoline-based compounds have been found to possess antimicrobial properties . This indicates that “7,8-Dimethylquinolin-5-amine” could be used in the development of new antimicrobial agents.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7,8-dimethylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPYTVSHKUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethylquinolin-5-amine

CAS RN

104217-16-5
Record name 7,8-dimethylquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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